molecular formula C15H16FNO2S B10972559 3-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

3-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B10972559
M. Wt: 293.4 g/mol
InChI Key: PIXMDWOTSZORAZ-UHFFFAOYSA-N
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Description

3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 2-isopropylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the sulfur atom or other functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present in the compound.

Scientific Research Applications

3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.

    Biological Research: It is used in studies investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit the activity of enzymes involved in essential biological processes. This inhibition can lead to the disruption of metabolic pathways and the eventual death of microbial cells.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with the fluorine atom at the 4-position.

    3-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    3-FLUORO-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-FLUORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is unique due to the specific combination of the fluorine atom, isopropyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11(2)14-8-3-4-9-15(14)17-20(18,19)13-7-5-6-12(16)10-13/h3-11,17H,1-2H3

InChI Key

PIXMDWOTSZORAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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